molecular formula C15H20N2O4 B2520967 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1022736-72-6

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2520967
CAS No.: 1022736-72-6
M. Wt: 292.335
InChI Key: FCAWNOASBGEFJM-UHFFFAOYSA-N
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Description

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Biocatalyst Inhibition and Microbial Engineering

Understanding Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, including 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, are studied for their role as microbial inhibitors in the fermentation process. The focus is on the effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The acids' microbial inhibition property, which is even utilized in food preservation, raises the need for metabolic engineering strategies to increase microbial robustness against these compounds. This review delves into the adverse effects of carboxylic acids on cell membrane and microbial internal pH, and it outlines strategies to enhance microbial tolerance, including the modification of cell membrane properties and intracellular pH, along with the use of appropriate exporters to improve tolerance against these carboxylic acids (Jarboe, Royce & Liu, 2013).

Biological Activity of Carboxylic Acids

Biologically Active Compounds of Plants Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids

The review compares the impact of structural differences of selected natural carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. It highlights how the number of hydroxyl groups and conjugated bonds in these acids correlate with their bioactivity. For instance, the antioxidant activity is found highest in rosmarinic acid and decreases in a specific order. The antimicrobial properties vary based on microbial strain and conditions, with caffeic acid and cinnamic acid showing significant activity. The presence of hydroxyl groups seems influential in the cytotoxic potential of these molecules, where carboxyl groups play a role in chelating metal ions (Godlewska-Żyłkiewicz et al., 2020).

Role in Advanced Pharmaceutical Design

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres This paper discusses the significance of the carboxylic acid functional group in pharmaceuticals and the challenges it poses, such as unforeseen toxicity, limited metabolic stability, and issues in crossing biological membranes. Medicinal chemists often resort to bioisosteres to overcome these challenges. The review summarizes recent advancements in carboxylic acid bioisosterism, focusing on how these substitutions alter bioactivity, selectivity, or physiochemical properties, providing insights into the continuous interest and innovation in developing novel carboxylic acid substitutes to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).

Role in Liquid-Liquid Extraction Processes

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids in Perspective The review examines solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, crucial for recovering these acids from diluted aqueous streams, which is a significant step in producing bio-based plastics. It covers various solvents, including ionic liquids, and traditional solvent systems with amines and organophosphorous extractants. The review also discusses solvent property models that could assist in solvent selection and regeneration strategies to optimize the LLX processes for carboxylic acids (Sprakel & Schuur, 2019).

Properties

IUPAC Name

3-(4-carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(18)8-3-5-17(6-4-8)14(19)11-9-1-2-10(7-9)12(11)15(20)21/h1-2,8-12H,3-7H2,(H2,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAWNOASBGEFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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